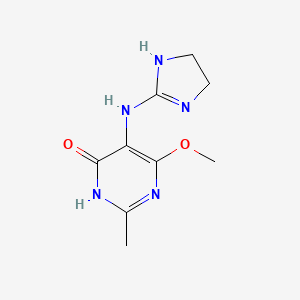

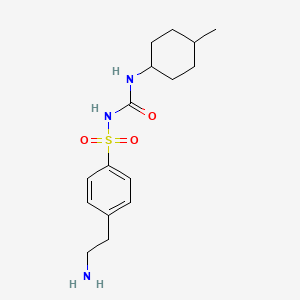

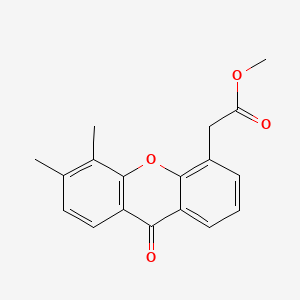

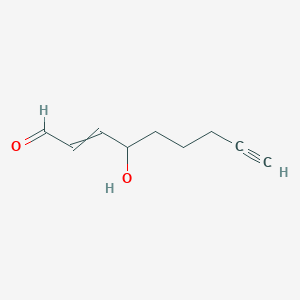

4-Hydroxynon-2-en-8-ynal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

4-羟基壬烯醛炔主要通过与蛋白质、核酸和脂质中的亲核官能团形成共价加合物来发挥其作用 . 此过程涉及迈克尔加成反应和席夫碱形成,导致细胞信号通路发生改变以及潜在的基因突变 . 该化合物还被认为是一种信号分子,影响各种细胞过程,例如细胞周期事件和细胞粘附 .

类似化合物:

4-羟基壬烯醛: 母体化合物,缺少末端炔基团.

4-氧代-反式-2-壬烯醛: 另一种具有类似生物活性的脂质过氧化产物.

4-羟基-反式-2-己烯醛: 一个具有类似反应性的短链类似物.

独特性: 4-羟基壬烯醛炔的独特之处在于其末端炔基团,该基团可以通过点击化学进行特异性生物缀合反应 . 这种特性使其在需要精确分子修饰的研究应用中特别有价值。

生化分析

Biochemical Properties

4-Hydroxynon-2-en-8-ynal is a reactive product of lipid peroxidation and is known to react with nucleophilic centers on proteins . This nine carbon α, β-unsaturated aldehyde contains three functional groups, which often act in concert and help to explain its high reactivity . It is prone to be attacked by nucleophiles, such as thiol or amino groups . Amino acids that react with this compound are cysteine, histidine, and lysine, leading to the formation of stable Michael adducts with a hemiacetal structure .

Cellular Effects

This compound is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . At low concentrations, it affects many enzymes associated with cell growth, gene expression, long-term potentiation, inflammation, apoptosis, and blood-brain barrier permeability .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with protein amine and thiol functional groups by similar chemistry . Proteins modified with this compound undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker .

Temporal Effects in Laboratory Settings

In laboratory settings, plasma samples need to be stored at -80 degrees C or less to avoid greater loss of this compound . Samples with this compound concentrations close to the physiological level were shown to be stable over 22 months at -80 degrees C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher levels of this compound were found in knock-out animals, due to the absence of the RLIP76 transport mechanism .

Metabolic Pathways

This compound is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The conjugation product, GSHNE, is then transported from the cell . The GSH conjugation is catalyzed by glutathione-S-transferases (GSTs), which along with the transporter(s) play a major role in regulating this compound levels in cells .

准备方法

合成路线和反应条件: 4-羟基壬烯醛炔可以通过使用钴(II)卟啉作为催化剂,在分子氧和三乙基硅烷存在下,通过相应的(2E,4E)-2,4-二烯醛进行还原-氧化过程,然后用三甲基亚磷酸酯处理来合成 . 该方法可以有效地生产(E)-4-羟基-2-烯醛,包括4-羟基壬烯醛炔。

工业生产方法: 虽然4-羟基壬烯醛炔的具体工业生产方法尚未广泛记录,但该化合物可以大量生产用于研究目的。 它通常以各种纯度和配方提供,例如醋酸甲酯溶液 .

化学反应分析

反应类型: 4-羟基壬烯醛炔会发生几种类型的化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 硼氢化钠和氢化铝锂是常用的还原剂.

点击化学: 炔烃环加成反应中经常使用铜(I)催化剂.

主要产物:

科学研究应用

4-羟基壬烯醛炔在科学研究中具有广泛的应用:

相似化合物的比较

4-Hydroxy Nonenal: The parent compound, which lacks the terminal alkyne group.

4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar biological activities.

4-Hydroxy-trans-2-hexenal: A shorter-chain analog with similar reactivity.

Uniqueness: 4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which allows for specific bioconjugation reactions through click chemistry . This feature makes it particularly valuable in research applications where precise molecular modifications are required.

属性

IUPAC Name |

4-hydroxynon-2-en-8-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693938 |

Source

|

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011268-23-7 |

Source

|

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)